4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride
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Overview
Description
4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methyl, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s biological activity and its potential use in therapeutic applications .
Comparison with Similar Compounds
4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride can be compared with similar compounds such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound lacks the methyl group, which can affect its reactivity and applications.
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern, leading to different chemical properties and uses
Properties
IUPAC Name |
1-chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-8-2-5-11(15)13(6-8)22-9-3-4-10(14(16,17)18)12(7-9)19(20)21/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWIEWJLJFUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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